N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide
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Overview
Description
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide is a complex organic compound with a unique structure that includes a thienyl group, a morpholinyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thienyl intermediate: This involves the reaction of a suitable thiophene derivative with appropriate reagents to introduce the dimethyl and pyridinyl groups.
Introduction of the morpholinyl group: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Coupling with methoxybenzamide: The final step involves coupling the intermediate with methoxybenzamide using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl and pyridinyl groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4,5-dimethyl-3-[4-morpholinyl(3-pyridinyl)methyl]-2-thienyl}benzamide
- N-{4,5-dimethyl-3-[®-4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-2-furamide
Uniqueness
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Morpholine ring : Known for its role in enhancing solubility and bioavailability.
- Thienyl group : Contributes to the compound's interaction with biological targets.
- Methoxybenzamide moiety : Associated with various biological activities, including anti-cancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by modulating host factors involved in viral replication. For instance, derivatives of benzamide have shown efficacy against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Antiproliferative Effects : The compound may inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that related compounds exhibit IC50 values in the low micromolar range against cancer cells, indicating significant antiproliferative activity .
- Kinase Inhibition : Some benzamide derivatives have been identified as inhibitors of RET kinase, which is implicated in several cancers. This suggests potential for this compound in targeted cancer therapies .
Biological Activity Data
Biological Activity | IC50 (µM) | Reference |
---|---|---|
Antiviral (HBV) | Not specified but demonstrated efficacy | |
Antiproliferative (MCF-7) | 1.2 | |
RET Kinase Inhibition | Moderate to High Potency |
Case Studies
- Antiviral Efficacy : A study evaluated a series of N-phenylbenzamide derivatives for their anti-HBV activity. The results indicated that structural modifications could enhance antiviral potency, suggesting a similar potential for this compound .
- Cancer Cell Line Studies : In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT 116. The observed IC50 values indicate that these compounds can effectively inhibit tumor growth at low concentrations .
- Kinase Inhibition : Research on benzamide derivatives indicated their capability to inhibit RET kinase activity, which is crucial for the development of certain cancers. This highlights the potential application of this compound as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-17(2)31-24(26-23(28)18-7-9-19(29-3)10-8-18)21(16)22(20-6-4-5-11-25-20)27-12-14-30-15-13-27/h4-11,22H,12-15H2,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYAYRPJOLNDTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCOCC3)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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